5-Cfdru
Beschreibung
Historical Context of Nucleoside Analog Research Relevant to 5-CFDRU
The history of antiviral nucleoside research dates back to the mid-20th century, laying the groundwork for the development of compounds like this compound. nih.govwikidata.org
Early Discoveries and Theoretical Foundations of Antiviral Nucleosides
Early discoveries in antiviral chemotherapy were often serendipitous, with molecules initially developed for other purposes, such as cancer treatment, later found to possess antiviral activity. wikidata.org Idoxuridine (IDU), synthesized in 1959 as a potential anticancer drug, was one of the first compounds shown to have antiviral activity against herpes simplex virus, although its high cytotoxicity limited its use primarily to topical applications. wikidata.orgwikipedia.orgwikidata.org This discovery, along with that of arabinosyladenine (Ara-A) in the 1960s, which showed activity against HSV and vaccinia virus and became the first systemically used antiviral drug for varicella-zoster virus infections, highlighted the potential of nucleoside analogs as antiviral agents. wikipedia.orgwikidata.org These early compounds established the theoretical foundation that structural mimics of natural nucleosides could interfere with viral replication processes.
Evolution of Research Paradigms in Antiviral Compound Development
The field of antiviral drug development evolved from empirical discoveries to a more structured and methodical science. wikidata.org The emergence of major viral diseases like HIV/AIDS in the early 1980s significantly accelerated antiviral therapy studies. wikidata.org The discovery of azidothymidine (AZT), another nucleoside analog, as having selective toxicity against HIV, marked a key milestone and spurred the development of several other dideoxynucleoside analogs. wikidata.orgwikipedia.org The understanding of virus-host interactions improved, leading to the inception of more selective antiviral drugs like Acyclovir, which targeted viral enzymes. wikidata.orgwikipedia.org This evolution demonstrated the increasing sophistication in designing nucleoside analogs to selectively interfere with viral polymerases and other replication machinery, a paradigm relevant to the study of compounds like this compound. nih.govflybase.orgguidetopharmacology.org The development of prodrug strategies also emerged to address limitations such as poor solubility and cell penetration, further advancing the field. nih.govguidetopharmacology.org
Academic Significance and Research Trajectory of this compound as a Nucleoside Analog
This compound holds academic significance as a nucleoside analog with specific structural modifications that influence its potential biological activity. pubcompare.ai Its research trajectory is situated within the broader investigation of modified nucleosides for therapeutic purposes.
Classification within Antiviral Nucleoside Compound Families
This compound is classified as a nucleoside analog, specifically a modified uracil (B121893) deoxyribonucleoside. pubcompare.ai Nucleoside analogs are compounds structurally similar to the natural nucleosides (adenosine, guanosine, cytidine (B196190), thymidine (B127349), and uridine) but with alterations to the base or the sugar moiety. pubcompare.ai The presence of chlorine at the 5-position of the uracil base and fluorine at the 2'-position of the deoxyribofuranose sugar are defining features of this compound. pubcompare.ai These modifications place it within the family of halogenated nucleoside analogs, a class that has been explored for antiviral and anticancer activities.
Foundational Research Contributions and Scientific Milestones of this compound and Related Analogs
Foundational research on nucleoside analogs established that modifications to the sugar or base could impact their ability to be recognized and processed by viral enzymes, particularly polymerases, and their incorporation into viral genetic material. pubcompare.aiflybase.org The incorporation of a modified nucleoside into a growing viral DNA or RNA chain can lead to chain termination or the introduction of errors, thereby inhibiting viral replication. pubcompare.ainih.gov In the case of this compound, its mechanism of action is understood to involve its incorporation into viral DNA by viral DNA polymerases, acting as a chain terminator due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation. pubcompare.ai This interference with viral DNA elongation leads to the cessation of viral replication. pubcompare.ai Research into related fluorinated nucleoside analogs has demonstrated the impact of fluorine substitutions on enzymatic stability and antiviral activity, providing context for the study of this compound. flybase.orgwikipedia.org
Current Academic Research Landscape and Future Directions for this compound
Current academic research involving nucleoside analogs like this compound continues to explore their potential against various viral infections. Research on compounds like this compound is ongoing for their potential use in treating viral infections, including HIV and hepatitis. pubcompare.ai The interest in such compounds stems from their ability to selectively target viral replication mechanisms. pubcompare.ai
Future directions for research on this compound and similar nucleoside analogs may involve further investigation into their activity against a broader spectrum of viruses, detailed studies of their interaction with specific viral polymerases, and exploration of potential combinations with other antiviral agents. Understanding the precise molecular interactions and metabolic pathways of this compound within infected cells remains an area of academic interest. The ongoing need for new antiviral molecules to combat emerging and re-emerging viral threats, as well as to address drug resistance, underscores the continued relevance of research into nucleoside analogs like this compound. nih.govwikipedia.orgmims.com
Structure
3D Structure
Eigenschaften
CAS-Nummer |
55612-15-2 |
|---|---|
Molekularformel |
C9H10ClFN2O5 |
Molekulargewicht |
280.64 g/mol |
IUPAC-Name |
5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChI-Schlüssel |
NEJVFDJYSZDPCD-CDRSNLLMSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl |
Herkunft des Produkts |
United States |
Mechanism of Action Research for 5 Cfdru
Molecular Mechanisms of Antiviral Activity of 5-CFDRU
The antiviral effects of this compound stem from its interaction with viral enzymes and its subsequent incorporation into the viral genome.
Interaction of this compound with Viral Polymerases
Viral polymerases are essential enzymes responsible for replicating the viral genome mdpi.com. Nucleoside analogs like this compound exert their antiviral effect by interacting with these polymerases ontosight.ai. While specific detailed research on the interaction of this compound with various viral polymerases was not extensively found, nucleoside analogs generally function by competing with natural nucleoside triphosphates for binding to the active site of the viral polymerase mdpi.comtechtarget.com. This competition can inhibit the polymerase activity, thereby slowing or halting viral genome synthesis techtarget.com. Viral polymerases synthesize nucleic acids in the 5' to 3' direction, initiating the reaction at the 3'-end of the template strand mdpi.comnih.gov. Their interaction with viral RNA or DNA templates and other viral proteins is crucial for initiating and carrying out genome synthesis nih.govmdpi.com.
Incorporation of this compound into Viral Nucleic Acids and Subsequent Chain Termination
A key mechanism of action for this compound involves its incorporation into viral DNA by viral DNA polymerases ontosight.ai. Once incorporated into the growing viral nucleic acid chain, this compound can act as a chain terminator ontosight.ai. This occurs because the modified sugar moiety of this compound lacks the necessary 3'-hydroxyl group that is required for the formation of the phosphodiester bond with the next incoming nucleotide ontosight.ai. The absence of this group prevents further elongation of the viral DNA strand, effectively stopping viral replication ontosight.ai. This mechanism is a common strategy employed by nucleoside analog antiviral drugs techtarget.com. Chain termination in chemical reactions, including polymerization, occurs when the formation of reactive intermediates ceases, preventing further chain propagation wikipedia.orglibretexts.org. In the context of viral replication, the incorporation of an analog like this compound terminates the growing nucleic acid chain ontosight.ai.
Effects of this compound on Viral Replication Cycles in Research Models
Research on nucleoside analogs, including this compound, is ongoing to explore their potential in treating viral infections ontosight.ai. These compounds are of interest due to their ability to selectively target viral replication mechanisms ontosight.ai. The viral replication cycle involves several stages, including attachment, penetration, uncoating, replication, assembly, and release nih.govuoanbar.edu.iq. Antiviral strategies aim to block viral reproduction at any of these stages youtube.com. By inhibiting viral DNA synthesis through chain termination, this compound directly impacts the replication phase of the viral life cycle ontosight.aitechtarget.com. Studies on related nucleoside analogs have demonstrated selective inhibition of viral DNA synthesis in infected cells compared to mock-infected cells nih.gov.
Cellular Pharmacodynamics of this compound in Preclinical Research Models
The effectiveness of this compound is also influenced by its fate within the host cell and its interactions with cellular components.
Intracellular Metabolism and Anabolism of this compound to Active Forms
Interplay of this compound with Host Cellular Machinery
Here is a table summarizing some key data points regarding the mechanism of action of this compound and related nucleoside analogs based on the provided information:
| Compound/Mechanism Aspect | Description | Relevant Finding/Observation | Source |
| This compound | Nucleoside analog with chlorine at 5-position and fluorine at 2'-position. | Interferes with viral replication process. ontosight.ai | ontosight.ai |
| Interaction with Viral Polymerases | Competes with natural nucleoside triphosphates for binding to the active site. | Inhibits polymerase activity, slowing/halting viral genome synthesis. mdpi.comtechtarget.com | techtarget.com |
| Incorporation into Viral Nucleic Acids | Incorporated into viral DNA by viral DNA polymerases. | Acts as a chain terminator due to lack of 3'-hydroxyl group. ontosight.ai | ontosight.ai |
| Chain Termination | Prevents further elongation of the viral DNA strand. | Effectively stops viral replication. ontosight.ai | ontosight.ai |
| Intracellular Metabolism (Anabolism) | Requires phosphorylation to active triphosphate forms. | Active forms compete with endogenous nucleotides for incorporation. techtarget.comnih.gov | nih.gov |
| Effect on Viral Replication Cycles | Impacts the replication phase of the viral life cycle. | Ongoing research for potential use in treating viral infections. ontosight.ai Targets viral replication mechanisms selectively. ontosight.ai | ontosight.ai |
| Interplay with Host Cellular Machinery | Involves host kinases for phosphorylation. Can potentially interact with host enzymes and processes. | Influences compound activation, distribution, and potential off-target effects. | drugbank.com |
| Related Analog: 5-Chloro-2'-deoxyuridine (CldUrd) | Nucleoside analog. | Inhibits thymidylate synthase. biosynth.comresearchgate.net Incorporated into DNA. researchgate.net Cytotoxicity linked to UDG activity after TS inhibition. researchgate.net | biosynth.comresearchgate.net |
| Related Analog: 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) | Fluoropyrimidine nucleoside analog. | Metabolized to 5-fluoro-2'-deoxyuridylate, a thymidylate synthetase inhibitor. nih.gov Can induce cell cycle arrest. medchemexpress.com | nih.govmedchemexpress.com |
| Related Analog: 5-Fluorouracil (B62378) (5-FU) | Chemotherapeutic agent. | Metabolized to active form 5-FdUMP, which inhibits thymidylate synthase. researchgate.net | researchgate.net |
| Related Analog: 3'-fluoro-2',3'-dideoxy-5-chlorouridine | 5-halogeno derivative of 3'-fluoro-2',3'-dideoxyuridine. | Inhibited HIV-1 replication in MT4 cells. nih.gov Activity reversed by thymidine (B127349) and 2'-deoxycytidine. nih.gov | nih.gov |
| Related Analog: 2'-fluoro-5-substituted arabinosyl pyrimidines | Analogs like FEAU and FMAU. | Selectively inhibited viral DNA synthesis (HSV-1) while allowing cellular DNA synthesis. nih.gov | nih.gov |
Differential Activity of this compound Against Viral Strains and Research on Resistance Mechanisms
Similarly, detailed research focused explicitly on the mechanisms by which viruses develop resistance specifically to this compound was not found. While general mechanisms of antiviral resistance, such as mutations in viral polymerase enzymes, alterations in drug transport, or changes in viral metabolism, are well-documented for other antiviral compounds uni.lu, specific studies elucidating these pathways in the context of this compound resistance were not apparent in the search results.
Due to the limited availability of specific research data focused solely on this compound in these areas, a detailed discussion with specific research findings and data tables for the following subsections cannot be provided while adhering to the strict constraint of focusing exclusively on research related to this compound's differential activity and resistance mechanisms.
Elucidation of Viral Resistance Pathways to this compound
Specific viral resistance pathways to this compound have not been extensively elucidated in the available research. General mechanisms of resistance to nucleoside analogs often involve mutations in the viral polymerase that reduce the enzyme's affinity for the phosphorylated drug or increase its ability to excise the incorporated analog. Alterations in cellular or viral kinases responsible for phosphorylating the nucleoside analog to its active form can also contribute to resistance. Furthermore, changes in cellular transporters, such as efflux pumps, might affect the intracellular concentration of the drug. uni.lu However, the specific relevance and manifestation of these general mechanisms in the context of resistance to this compound require dedicated research that was not found.
Strategies to Counter Viral Resistance in Research Settings
Research into strategies to counter viral resistance to this compound specifically was not detailed in the search results. In the broader field of antiviral research, strategies to overcome resistance include the development of combination therapies targeting multiple viral proteins or pathways, the design of new compounds less susceptible to resistance mechanisms, and the exploration of host-targeting agents that are less prone to the emergence of viral resistance. Continuous surveillance of viral strains for the emergence of resistance mutations is also a crucial strategy in managing antiviral resistance. Applying these general strategies to counter potential resistance to this compound would require specific research on how viruses develop resistance to this particular compound.
Biological Targets and Target Engagement Studies of 5 Cfdru
Identification of Primary Viral Enzyme Targets of 5-CFDRU
Nucleoside analogs exert their antiviral effects primarily by interfering with the synthesis of viral genetic material. This interference often occurs through the targeting of key viral enzymes responsible for replicating the viral genome.
Viral DNA Polymerases and Reverse Transcriptases as Targets of this compound
The mechanism of action of this compound involves its incorporation into viral DNA. fishersci.com This process is mediated by viral DNA polymerases. fishersci.com Once incorporated, this compound can act as a chain terminator. fishersci.com This occurs because the structural modifications in the nucleoside analog, specifically the lack of a 3'-hydroxyl group necessary for forming the phosphodiester bond with the next nucleotide, halt the elongation of the viral DNA strand, thereby inhibiting viral replication. fishersci.com
Viral DNA polymerases are essential enzymes for the replication of DNA viruses. Reverse transcriptases, a type of DNA polymerase found in retroviruses like HIV, synthesize DNA from an RNA template. uni.lu Both enzyme classes are common targets for antiviral nucleoside analogs. uni.luwikipedia.orgnih.gov For instance, the 5'-triphosphates of some 5-substituted 2'-deoxyuridine (B118206) analogs have been shown to be competitive inhibitors of HIV-1 reverse transcriptase. fishersci.com This indicates that modifications at the 5-position of the uracil (B121893) base can influence the interaction with viral polymerases.
Characterization of this compound Binding Affinity and Specificity to Target Enzymes
Characterizing the binding affinity and specificity of a compound to its target enzyme is crucial for understanding its potency and selectivity. Binding affinity is typically measured by the equilibrium dissociation constant (KD), where a smaller KD value indicates stronger binding. Specificity refers to the preferential binding of the compound to the target enzyme compared to other enzymes or cellular components.
While specific detailed research findings on the binding affinity and specificity of this compound to viral DNA polymerases or reverse transcriptases were not extensively available in the reviewed literature, studies on related nucleoside analogs provide insight into the methodologies used. For example, the binding kinetics of 5-fluoro-dUMP (FdUMP), a related uracil analog, to human thymidylate synthase have been examined using techniques like rapid chemical-quench and steady-state binding methods. These studies revealed distinct binding sites and different affinities for the nucleotide analog on the enzyme dimer. Such biochemical approaches are fundamental in characterizing the interaction between nucleoside analogs and their target enzymes, providing data on association and dissociation rates (kon and koff) and equilibrium dissociation constants (Kd).
For compounds acting as enzyme inhibitors, the half maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are commonly used measures to describe their potency and binding characteristics. The IC50 represents the concentration of an inhibitor required to reduce the maximum reaction rate by half, while the Ki reflects the dissociation constant of the enzyme-inhibitor complex. Determining the dependence of IC50 values on enzyme and substrate concentrations can provide information about the nature of inhibition (e.g., competitive, noncompetitive).
Methodologies for Target Deconvolution and Validation for this compound
Target deconvolution and validation are critical steps in understanding how a bioactive compound exerts its effects. Target deconvolution aims to identify the molecular targets of a compound, while target validation confirms that modulating the identified target is relevant to the desired biological outcome. A variety of biochemical, genetic, and proteomic approaches are employed in this process.
Biochemical Assays for this compound-Mediated Enzyme Inhibition
Biochemical assays are fundamental tools for measuring enzyme activity and characterizing the effects of inhibitors like this compound. Enzyme assays can determine the rate of an enzymatic reaction and how this rate is affected by the presence of a compound. Various formats exist, including spectrophotometric, fluorometric, and radiometric assays, chosen based on the specific enzyme and reaction being studied.
For enzyme inhibitors, biochemical assays are used to determine key parameters such as IC50 and Ki values. These values quantify the potency of the inhibitor. By performing enzyme assays under different conditions, such as varying substrate or enzyme concentrations, researchers can gain insights into the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive). Competitive inhibitors, for instance, compete with the substrate for binding to the enzyme's active site.
Binding assays are also crucial biochemical methods used to evaluate the interaction between a compound and its target protein, providing information on affinity, specificity, and kinetics. Techniques such as equilibrium dialysis, surface plasmon resonance (SPR), and fluorescence polarization can be employed.
Genetic and Proteomic Approaches to this compound Target Identification
Genetic and proteomic approaches provide complementary strategies for identifying the targets of bioactive compounds and understanding their mechanisms of action.
Genetic approaches leverage modifications to the genome or gene expression to infer a compound's target. This can involve techniques such as genetic screens, where libraries of genetic perturbations (e.g., gene knockouts or knockdowns) are used to identify genes that, when altered, phenocopy or modify the cellular response to the compound. Analyzing genetic interactions can also provide clues about the pathways and proteins targeted by a compound.
Proteomic approaches focus on the large-scale analysis of proteins within a cell or organism to identify those that interact with or are affected by a compound. Chemical proteomics, for example, combines chemical probes with mass spectrometry to isolate and identify proteins that bind to a small molecule. Quantitative proteomic methods, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be used to compare protein abundance or modification levels in the presence and absence of a compound, helping to pinpoint affected proteins and pathways. Affinity-based methods, which involve immobilizing the compound and using it to capture interacting proteins from cell lysates, followed by identification via mass spectrometry, are a common proteomic strategy for target identification.
Combining information from biochemical assays, genetic screens, and proteomic analyses allows for a more comprehensive understanding of the biological targets and mechanisms of action of compounds like this compound.
Structural Biology of this compound-Target Interactions (Focus on FdUMP)
The structural basis of the interaction between 5-fluoropyrimidine (B1206419) metabolites and their targets, particularly FdUMP with thymidylate synthase, has been investigated using various techniques, including crystallography and molecular modeling.
Crystallographic and Spectroscopic Analysis of this compound-Enzyme Complexes (Focus on FdUMP-Thymidylate Synthase)
Crystallographic studies have provided detailed insights into the binding of FdUMP to thymidylate synthase. The crystal structure of thymidylate synthase in complex with FdUMP and the folate cofactor has been determined acs.orgpdbj.orgrcsb.org. These structures reveal the specific interactions between FdUMP and residues within the active site of the enzyme.
For instance, the crystal structure of Thymidylate Synthase Complementing Protein (TM0449) from Thermotoga maritima in complex with FAD and FdUMP has been resolved pdbj.orgrcsb.org. This structure provides a basis for understanding the catalytic mechanism and potential inhibitor design for this enzyme family pdbj.org.
Spectroscopic methods, such as fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC), have been employed to study the interaction of 5-fluoro-2'-deoxyuridine (B1346552) with proteins like human serum albumin nih.govresearchgate.netrsc.org. Fluorescence spectroscopy can be used to analyze the binding mechanism and calculate binding parameters, often revealing dynamic fluorescence quenching upon ligand binding longdom.org. CD spectroscopy is a valuable tool for assessing changes in protein conformation upon ligand binding, providing insights into alterations in secondary and tertiary structures mdpi.comnih.govnih.gov. Calorimetric techniques like ITC provide thermodynamic parameters of binding, such as enthalpy, entropy, and Gibbs free energy changes, which help to characterize the nature of the interaction forces nih.govresearchgate.net.
Studies on the interaction of 5-fluoro-2'-deoxyuridine with HSA using these spectroscopic and calorimetric methods have shown that the binding is characterized by specific thermodynamic parameters and that the thermostability of the HSA-ligand complex is higher for the N-isoform nih.govresearchgate.netrsc.org.
Molecular Dynamics Simulations of this compound Binding Events (Focus on FdUMP-Thymidylate Synthase and 5-fluoro-2'-deoxyuridine-HSA)
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of protein-ligand interactions and binding events at an atomic level researchgate.netwikipedia.org. MD simulations can complement experimental data by exploring the conformational flexibility of proteins and ligands and identifying key interactions involved in binding nih.gov.
Molecular docking studies, often used in conjunction with MD simulations, have explored the binding of 5-fluoro-2'-deoxyuridine to human serum albumin, suggesting that it binds to Sudlow site I through hydrophobic interactions and hydrogen bonding nih.govresearchgate.netrsc.org.
Molecular dynamics simulations have also been applied to study the interaction of FdUMP and its analogs with thymidylate synthase. These simulations can help to understand the inhibitory behaviors and explore the interactions of modified FdUMP compounds within the enzyme's active site acs.orgsigmaaldrich.com. While specific detailed findings of MD simulations solely focused on this compound binding to a target were not prominently found in the search results, MD simulations in general are a recognized method for investigating the binding kinetics and mechanisms of drug-target interactions, including those involving nucleoside analogs like 5-fluoropyrimidines researchgate.netcecam.orgnih.gov. They can provide information on conformational changes, key residues involved in binding, and the stability of the protein-ligand complex over time researchgate.netnih.gov.
Here is a table summarizing some structural and simulation findings (primarily for FdUMP and 5-fluoro-2'-deoxyuridine):
| Compound/Metabolite | Target | Technique(s) Used | Key Findings |
| FdUMP | Thymidylate Synthase | Crystallography | Revealed specific interactions in the active site, formation of ternary complex. acs.orgpdbj.orgrcsb.org |
| 5-fluoro-2'-deoxyuridine | Human Serum Albumin | Fluorescence Spectroscopy, CD, ITC, Molecular Docking | Binding to Sudlow site I, characterized by specific thermodynamic parameters, hydrophobic and H-bonding. nih.govresearchgate.netrsc.org |
| FdUMP analogs | Thymidylate Synthase | Molecular Modeling (including docking and MD) | Explored binding modes and inhibitory potential of modified compounds. acs.orgsigmaaldrich.com |
| 5FdUMP | ABCC11/MRP8 | Molecular Dynamics Simulation (in silico models) | Localized putative binding pockets, analyzed conformational changes during transport. nih.govresearchgate.net |
Preclinical in Vitro Studies of 5 Cfdru
Cell-Based Antiviral Efficacy Studies of 5-CFDRU
Cell-based antiviral efficacy studies are fundamental to determining if a compound can inhibit viral replication in living cells. These studies expose infected cells to varying concentrations of the compound and measure the resulting reduction in viral load or the protection of host cells from virus-induced damage.
Broad-Spectrum Antiviral Activity Assessments of this compound
Dose-Response Characterization of this compound in Viral Infection Models
Dose-response studies are essential for understanding the relationship between the concentration of a compound and its effect on viral replication. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%, and the half-maximal cytotoxic concentration (CC50), the concentration that causes 50% toxicity to host cells fda.gov. The ratio of CC50 to IC50 provides the selectivity index (SI), indicating the compound's therapeutic window. A higher SI suggests that the compound is more potent against the virus than it is toxic to host cells. While specific dose-response data for this compound across various viral infection models were not extensively detailed in the provided search results, dose-response modeling is a standard approach in virology and toxicology to quantify the relationship between exposure to a substance and the likelihood or severity of an effect fao.orgqmrawiki.orgmedrxiv.orgnih.govescholarship.org. For example, studies on other antiviral compounds like molnupiravir (B613847) have reported IC50 values against specific viruses in different cell lines frontiersin.org. The provided information includes an example of 5-Bromo-2'-Deoxyuridine showing an IC50 value of 2.9 μM against ASFV in PAMs with low cytotoxicity (CC50 > 270 μM) nih.gov.
Mechanistic In Vitro Investigations of this compound
Mechanistic studies aim to elucidate how a compound inhibits viral replication at a molecular level. Understanding the mechanism of action is crucial for optimizing the compound's structure, predicting potential resistance mechanisms, and designing rational combination therapies.
Viral DNA Synthesis Inhibition Assays for this compound
Many antiviral nucleoside and nucleotide analogues exert their effects by inhibiting viral DNA synthesis jenabioscience.comfiveable.melibretexts.org. These compounds are often phosphorylated by viral or host kinases to their active triphosphate forms, which then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by viral DNA polymerases jenabioscience.comlibretexts.org. This incorporation can lead to chain termination or the introduction of mutations, thereby blocking viral genome replication fiveable.melibretexts.org. Assays to measure viral DNA synthesis inhibition typically involve using radioactively labeled nucleosides and quantifying their incorporation into viral DNA in the presence and absence of the compound umich.edu. While direct information on this compound's specific effect on viral DNA synthesis inhibition assays was not found, the mechanism of inhibiting viral DNA synthesis is a well-established mode of action for antiviral compounds, particularly nucleoside analogues libretexts.orgumich.edunih.gov. For instance, 5-Bromo-2'-Deoxyuridine is reported to interfere with ASFV DNA replication by incorporating into viral replicating DNA molecules nih.gov.
Gene Expression and Protein Synthesis Modulation Studies by this compound
Viral replication relies heavily on hijacking the host cell's machinery for gene expression and protein synthesis to produce viral components atdbio.com. Studies investigating the modulation of gene expression and protein synthesis by an antiviral compound can reveal whether the compound interferes with these crucial cellular processes that are essential for the viral life cycle ozbiosciences.com. Such studies might involve analyzing the levels of viral mRNA and proteins in infected cells treated with the compound. Changes in host cell gene expression and protein synthesis might also be examined to assess potential host-directed antiviral effects or off-target toxicities ozbiosciences.comnih.gov. While the search results did not provide specific details on how this compound modulates gene expression or protein synthesis, this type of investigation is a relevant area of mechanistic study for antiviral compounds ozbiosciences.comnih.govelifesciences.org. For example, some antiviral strategies aim to disrupt viral protein synthesis fiveable.me.
Advanced In Vitro Models for this compound Efficacy and Selectivity Research
Advanced in vitro models offer more complex and physiologically relevant systems compared to traditional two-dimensional cell cultures, potentially providing better predictions of in vivo efficacy and selectivity lek.commdpi.comnih.govresearchgate.netnih.gov. These models can include three-dimensional cell cultures, co-culture systems of different cell types, or organ-on-a-chip technologies that mimic the microenvironment and function of human organs mdpi.comnih.govresearchgate.net. Utilizing such models can provide more nuanced insights into a compound's activity, distribution, and potential interactions within a more complex biological context lek.commdpi.comnih.govresearchgate.net. While the search results did not specifically mention the use of advanced in vitro models for this compound, the application of these models is increasingly important in preclinical drug development to improve the predictability of efficacy and selectivity lek.commdpi.comnih.govresearchgate.netnih.gov. For instance, advanced in vitro models are being used to study drug-induced liver injury and improve the prediction of drug efficacy and toxicity mdpi.comnih.govresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not found |
| 5-Bromo-2'-Deoxyuridine | Not found |
| Cidofovir | 453552 |
| Ribavirin | 37549 |
| Acyclovir | 135398510 |
| Ganciclovir | 3456 |
| Foscarnet | 3343 |
| Molnupiravir | 155803711 |
Interactive Data Tables:
Based on the information found, a specific data table for this compound's dose-response or broad-spectrum activity could not be generated due to the lack of detailed quantitative data in the search results. However, the concept of presenting such data in tables is crucial for illustrating research findings.
Example Data Table Structure (Illustrative - No specific data for this compound found):
| Virus Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Example Virus A | Cell Type 1 | [Data] | [Data] | [Data] |
| Example Virus B | Cell Type 2 | [Data] | [Data] | [Data] |
| Example Virus C | Cell Type 1 | [Data] | [Data] | [Data] |
This structure would be populated with specific experimental data from cell-based antiviral efficacy studies of this compound when available.
Development and Application of 3D Cell Culture Systems and Organoids for this compound Studies
Three-dimensional (3D) cell culture systems and organoids represent significant advancements in in vitro modeling, offering a more physiologically relevant environment compared to traditional two-dimensional (2D) cell monolayers. These models better recapitulate the complex architecture, cell-cell interactions, and extracellular matrix environment found in native tissues and organs. Organoids, derived from stem cells or primary tissues, can self-organize into structures that mimic the cellular composition and architecture of a specific organ, exhibiting lineage-specific differentiation and some organ functionality. Spheroids, another form of 3D culture, are often formed from cell aggregates and can also provide a more complex environment than 2D cultures.
The application of 3D cell cultures and organoids in preclinical studies allows for a more accurate assessment of drug efficacy and cellular responses in a context that more closely resembles the in vivo situation. For a compound like this compound, if being investigated for antiviral or other therapeutic effects, testing in relevant organoid models (e.g., lung organoids for respiratory viruses, liver organoids for hepatitis viruses) could provide valuable data on its ability to penetrate tissues, its distribution within a 3D structure, and its efficacy in a more complex cellular environment than 2D cultures. While the development and application of these models are increasing in preclinical research, specific studies detailing the use of 3D cell culture systems or organoids for evaluating this compound were not identified in the available search results.
Co-culture Models for Virus-Host Interactions with this compound
Co-culture models, which involve the simultaneous culture of different cell types, are particularly valuable for studying complex biological interactions, such as those between a virus and its host cells, or between different cell types within a tissue that influence the course of infection or the response to a therapeutic agent. These models can incorporate elements of the immune system or other stromal cells that are present in the in vivo microenvironment and can significantly impact the outcome of a viral infection and the effectiveness of an antiviral compound.
For a nucleoside analog like this compound, which is being explored for potential antiviral therapy, co-culture models could be instrumental in understanding its efficacy in the presence of relevant immune cells or other host factors that might influence viral replication or the cellular response to the compound. For instance, co-culturing target cells with immune cells could reveal how this compound performs in a more complete representation of the in vivo antiviral response. While co-culture models are increasingly used to study virus-host interactions, no specific research findings on the use of co-culture models to evaluate this compound and its effects on virus-host interactions were found in the conducted searches.
In Vitro Research on this compound Drug Combinations and Synergistic Effects
Investigating drug combinations is a common strategy in developing therapies for complex diseases, including viral infections and cancer, to potentially enhance efficacy, reduce resistance, and minimize toxicity. In vitro studies are frequently used to evaluate potential drug combinations and identify synergistic effects, where the combined effect of two or more drugs is greater than the sum of their individual effects. Various methods and models exist for assessing synergy in vitro, including dose-response analyses and computational modeling.
For this compound, exploring combinations with other antiviral agents or compounds targeting different aspects of the viral life cycle or host response could be a promising area of research to improve therapeutic outcomes. In vitro drug combination studies would typically involve treating cell cultures infected with a virus with this compound in combination with other compounds at various concentrations to assess their combined effect on viral replication or cell viability. Identifying synergistic combinations in vitro could provide a rationale for further investigation in more complex preclinical models or eventually in clinical trials. However, the conducted searches did not yield specific in vitro research findings on drug combinations involving this compound or the assessment of synergistic effects.
Structure Activity Relationship Sar Studies of 5 Cfdru Analogs
Systematic Structural Modifications of 5-CFDRU and Their Impact on Biological Activity
Systematic modifications of a nucleoside analog like this compound would typically focus on the three main parts of the molecule: the uracil (B121893) base, the deoxyribofuranose sugar, and the N1-glycosidic bond. Each modification can potentially alter the compound's electronic properties, steric profile, hydrogen bonding capabilities, and conformational flexibility, thereby affecting its interaction with biological macromolecules such as enzymes or nucleic acids.
Modifications on the Uracil Base (e.g., C5-position substitutions)
Modifications to the uracil base are common in nucleoside analog SAR studies. The C5 position of the uracil ring is a frequent site for substitution, as demonstrated by the existence of naturally occurring modified uridines and synthetic uracil-based drugs brightpathlabs.comguidetopharmacology.org. Introducing different functional groups at the C5 position can alter the electronic distribution of the base, affect its stacking interactions, and influence its recognition by enzymes involved in nucleotide metabolism or incorporation into nucleic acids. For this compound, which already has a fluorine at the C5 position, further modifications at other positions on the uracil ring, or alternative substitutions at C5, could be explored to understand their impact on activity. The nature and size of the substituent at this position can significantly affect binding affinity and biological processing.
Modifications at the N1-Glycosidic Bond of this compound
The N1-glycosidic bond connects the uracil base to the deoxyribofuranose sugar. This bond's stability and conformation are crucial for the proper biological function of nucleosides. While direct modifications of the bond itself are less common than substitutions on the base or sugar, SAR studies might investigate analogs where the linker between the base and sugar is altered in terms of length, flexibility, or the type of atom connecting the two moieties (e.g., exploring C-glycosidic bonds instead of N-glycosidic bonds, which are generally more resistant to hydrolysis) wikipedia.org. Changes affecting the angle or rotation around this bond can influence the preferred conformation of the nucleoside (syn or anti), which is critical for binding to target proteins and incorporation into nucleic acids. Studies on related nucleosides have examined the stability of the glycosidic bond under various conditions fishersci.se.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities wikipedia.orgfishersci.seuni.lu. QSAR models use molecular descriptors, which are numerical representations of different structural and physicochemical properties, to predict the biological activity of new, untested compounds wikipedia.orgfishersci.se. This computational approach is valuable in drug discovery for prioritizing synthesis efforts and optimizing lead compounds wikipedia.orguni.lu.
Development of Predictive Models for this compound Analog Activity
Developing predictive QSAR models for this compound analogs would involve compiling a dataset of structurally diverse analogs and their measured biological activities. Various molecular descriptors would be calculated for each compound, capturing aspects like electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity wikipedia.org. Statistical methods, such as multiple linear regression or more advanced machine learning techniques, would then be employed to build a model that correlates these descriptors with the observed biological activity fishersci.canih.gov. The goal is to create a robust model capable of predicting the activity of novel this compound analogs based solely on their chemical structure. Model validation is a critical step to ensure the model's reliability and predictive power for external datasets fishersci.ca.
Identification of Key Pharmacophoric Features for this compound Analogs
QSAR modeling, often in conjunction with pharmacophore modeling, can help identify the key structural and physicochemical features (the pharmacophore) of this compound analogs that are essential for their interaction with a specific biological target and thus for their activity Current time information in West Northamptonshire, GB.researchgate.netmims.comdermatologytimes.com. By analyzing the descriptors that contribute significantly to the QSAR model, researchers can infer which molecular properties are crucial for binding or activity. Pharmacophore models can visually represent the spatial arrangement of these essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions Current time information in West Northamptonshire, GB.researchgate.netdermatologytimes.com. Identifying these pharmacophoric features provides valuable guidance for the rational design of new this compound analogs with enhanced biological activity and improved interactions with their intended targets.
Conformational Analysis and Bioisosteric Replacements in this compound Derivatives
Studies on 2'-deoxy-2'-fluoro-4'-substituted nucleosides, including this compound (1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine), have provided insights into their conformational preferences. In the solid state, this compound has been observed to adopt a south-type conformation (C-3'-exo) nih.gov. However, in solution, 4'-substituted nucleosides, including this compound, tend to favor north-type conformations (C-3'-endo) nih.gov. This difference between solid-state and solution conformations highlights the flexibility of the nucleoside structure.
The presence of specific substituents on the sugar ring significantly influences the conformational landscape. The 2'-fluoro group in this compound has a substantial impact on the electronic properties and conformational shape of the nucleoside researchgate.net. Similarly, modifications at the 4'-position, such as the introduction of the azido (B1232118) group in this compound, can induce unnatural sugar puckering, specifically favoring a 3'-C-endo conformation . These conformational preferences are critical for the recognition and processing of this compound by cellular kinases for phosphorylation and by viral polymerases for incorporation into the nascent viral nucleic acid chain.
While bioisosteric replacement is a common strategy in medicinal chemistry to modify the physicochemical properties and biological activity of lead compounds while retaining structural similarity researchgate.netmdpi.com, detailed studies specifically focusing on extensive bioisosteric replacements within the this compound structure were not prominently found in the conducted searches. Research has primarily focused on the impact of the existing 2'-fluoro and 4'-azido substituents, which are integral to this compound's core structure and contribute to its unique properties and activity profile oup.com. General principles of bioisosterism in the context of anti-HIV drug design have been reviewed, emphasizing its utility in modulating drug-like properties and target engagement researchgate.netmdpi.com. However, specific data tables detailing the effects of various bioisosteric substitutions on the activity of this compound derivatives were not available in the search results.
SAR Insights into Selectivity and Potency of this compound Against Viral Polymerases
The antiviral activity of this compound is intrinsically linked to its ability to inhibit viral polymerases. As a nucleoside analog, this compound acts as a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its inhibitory effect frontiersin.orgresearchgate.net. This triphosphate metabolite then competes with natural nucleotides for incorporation into the growing viral nucleic acid chain, leading to chain termination or inhibition of polymerase activity researchgate.net.
SAR studies of this compound highlight the critical role of its specific structural features in determining its potency and selectivity against different viral polymerases, particularly reverse transcriptase (RT) in HIV and RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2 researchgate.netwikipedia.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net.
The presence of the 2'-fluoro group is known to enhance the acid stability of the nucleoside, which can be beneficial for oral bioavailability oup.com. Furthermore, this substituent, along with the 4'-azido group, significantly influences the electronic properties and conformational shape of the molecule, which are crucial for its interaction with viral polymerases researchgate.net.
Data on the potency of this compound against HIV and SARS-CoV-2 polymerases demonstrates its effectiveness at low concentrations. For instance, this compound has shown potent inhibition on HIV-1 with EC₅₀ values ranging from 0.03 to 6.92 nM and on HIV-2 with EC₅₀ values ranging from 0.018 to 0.025 nM in in vitro studies nih.govplos.orgnih.gov. It has also demonstrated activity against certain NRTI-resistant HIV strains nih.govplos.orgnih.gov. Against SARS-CoV-2, this compound inhibits the virus with EC₅₀ values in the range of 1.2–4.3 μmol/L, depending on the virus or cell type frontiersin.orgnih.gov.
The selectivity of this compound for viral polymerases over host cellular polymerases is a key aspect of its therapeutic profile. While specific detailed SAR data explaining the precise molecular basis for this compound's selectivity across a wide range of polymerases was not extensively available in the search results, studies on related nucleoside analogs provide relevant insights. For example, research on ALS-8112-TP, a 2'-fluoro-4'-chloromethyl cytidine (B196190) analog, indicated that both the 2'-fluoro and 4'-chloromethyl groups contributed to its selectivity for respiratory syncytial virus (RSV) polymerase over hepatitis C virus (HCV) polymerase plos.org. This suggests that modifications at these positions on the cytidine sugar ring are critical determinants of polymerase selectivity. In the case of this compound, the unique combination of the 2'-fluoro and 4'-azido groups likely plays a significant role in its preferential activity against HIV RT and SARS-CoV-2 RdRp.
Furthermore, molecular modeling analysis in the context of HIV resistance mutations, such as M184I in reverse transcriptase, suggests that the steric bulk of the 4'-azido group of this compound can influence the interaction with the enzyme's active site, contributing to differential susceptibility of resistant strains nih.govplos.orgnih.gov. This provides a specific example of how a structural feature of this compound impacts its interaction with a viral polymerase and influences resistance profiles.
The phosphorylation efficiency of this compound by cellular kinases is also a factor influencing its effective concentration as the active triphosphate metabolite, thus indirectly affecting its apparent potency in cell-based assays plos.org. This compound is reported to be an excellent substrate for deoxycytidine kinase and is phosphorylated more efficiently than deoxycytidine plos.org.
Computational Chemistry and Molecular Modeling of 5 Cfdru
Docking and Molecular Dynamics Simulations of 5-CFDRU with Target Enzymes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand (such as this compound) and a target protein, such as an enzyme. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site. MD simulations extend this by simulating the time evolution of a system of interacting particles, providing insights into the dynamic behavior of the ligand-protein complex, including conformational changes and the stability of interactions over time. These methods are crucial in structure-based drug design to understand binding modes and predict binding energies.
While the specific details of docking and MD simulations for this compound with its target enzymes were not available in the search results, studies on related compounds like 5-fluorouracil (B62378) and its derivatives demonstrate the application of these techniques to pyrimidine (B1678525) analogs and their enzymatic targets, such as thymidylate synthase.
Ligand-Protein Interaction Profiling for this compound
Ligand-protein interaction profiling computationally identifies and characterizes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) formed between a ligand and the amino acid residues in the binding site of a protein. This analysis, typically performed after molecular docking or during MD simulations, helps elucidate the molecular basis of binding affinity and specificity. For this compound, such profiling would involve analyzing its interactions with key residues in the active site of its target enzymes, which are likely involved in DNA synthesis or repair pathways given its nature as a thymidine (B127349) analog.
Specific data on the interaction profile of this compound was not found in the provided search results. However, studies on related compounds highlight the importance of hydrogen bonding and other non-covalent interactions in ligand-enzyme binding.
Conformational Changes Induced by this compound Binding
Ligand binding to an enzyme can induce conformational changes in the protein structure, which are often crucial for enzyme function and activity. Molecular dynamics simulations are particularly useful for observing and analyzing these dynamic changes over time. Conformational changes can range from local alterations in the binding site to more global structural rearrangements. Understanding the conformational changes induced by this compound binding to its target enzymes would provide insights into the mechanism of inhibition or incorporation into DNA.
While the search results discuss conformational changes in proteins upon ligand binding generally, specific findings regarding conformational changes induced by this compound binding to its target enzymes were not available.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations are a fundamental aspect of computational chemistry, focusing on the electronic structure and properties of molecules using the principles of quantum mechanics. These calculations can provide detailed information about a molecule's geometry, energy levels, charge distribution, and reactivity. Methods like Hartree-Fock and Density Functional Theory (DFT) are commonly employed for such analyses.
While the search results mention quantum chemical calculations in the context of computational chemistry, and a study on a related compound (5-bromo-2'-deoxyuridine) used HF and DFT to analyze molecular structure and vibrational frequencies, specific detailed quantum chemical data for this compound was not found.
Electronic Properties and Charge Distribution of this compound
Quantum chemical calculations can determine the electronic properties of this compound, including its molecular orbitals, electron density distribution, and partial atomic charges. The electron density describes how electrons are distributed within the molecule. Understanding the charge distribution is important as it influences how this compound interacts with other molecules, including the active sites of enzymes and the components of DNA.
Specific data on the electronic properties and charge distribution of this compound from quantum chemical calculations were not available in the provided search results. General principles of electron charge density distribution in molecules are discussed in the literature.
Transition State Analysis in this compound-Mediated Enzymatic Reactions
Transition state analysis in enzymatic reactions aims to understand the high-energy, short-lived transition state that occurs during the conversion of substrates to products. Enzymes catalyze reactions by stabilizing the transition state. Computational chemistry, often combined with experimental techniques like kinetic isotope effects, can help characterize the geometric and electronic structure of the transition state. For this compound, which acts as a thymidine analog, transition state analysis could be applied to study its interaction with enzymes involved in nucleotide metabolism or DNA processing, potentially revealing how it interferes with normal enzymatic activity or is incorporated into DNA.
While the search results provide general information on transition state analysis in enzymatic reactions, specific transition state analyses involving this compound were not found. Studies on transition state analogs for other enzymes illustrate the application of these concepts in inhibitor design.
De Novo Design and Virtual Screening for Novel this compound Analogs
Computational methods play a significant role in the discovery and design of new molecules with desired properties. De novo design involves generating novel molecular structures based on specific criteria, such as fitting into an enzyme's active site. Virtual screening involves computationally evaluating large libraries of existing compounds to identify potential binders to a target protein. These approaches can be used to design and identify novel analogs of this compound with potentially improved or altered interactions with target enzymes.
While the search results mention de novo design and virtual screening as techniques used in drug discovery and computational chemistry, specific studies on the de novo design or virtual screening for novel this compound analogs were not available. The design of analogs for related compounds like 5-fluoro-2'-deoxyuridine (B1346552) monophosphate has been explored computationally.
Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties of this compound in Research Settings
Computational approaches are often employed in research to predict how a compound might be absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it might interact with biological targets to produce an effect (pharmacodynamics). For this compound, the application of these methods in published research specifically detailing such predictions was not extensively found in the conducted searches.
Absorption and Distribution Simulations of this compound and Its Analogs
Simulations of absorption and distribution are computational techniques used to model how a compound enters the bloodstream and spreads throughout the body. These simulations can provide theoretical insights into a compound's potential bioavailability and tissue distribution. Based on the conducted searches, detailed research findings specifically on absorption and distribution simulations for this compound or its analogs in a computational context were not identified.
Metabolism Pathway Predictions for this compound
Predicting the metabolic pathways of a compound computationally involves using algorithms and databases to anticipate how enzymes in the body might transform the compound. This is crucial for understanding how a drug is broken down and eliminated. Specific, detailed research findings focusing on computational metabolism pathway predictions for this compound were not found in the conducted searches.
Advanced Machine Learning Approaches in this compound Research
Advanced machine learning techniques are increasingly used in chemistry and drug discovery to analyze complex datasets, predict compound properties, and identify potential candidates for further study. These methods can be applied to various aspects of research, including predicting biological activity or ADME properties. Based on the conducted searches, specific published research detailing the application of advanced machine learning approaches directly in the study of this compound was not identified.
Enzymatic Inhibition Studies of 5 Cfdru Beyond Primary Targets
Inhibition of Host Cellular Enzymes by 5-CFDRU (Academic Research Focus)
Nucleotide Metabolism Enzymes and this compound Inhibition
Nucleotide metabolism is a fundamental cellular process involving the synthesis and degradation of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA, as well as key players in energy transfer and signal transduction nih.govjumedicine.comdavuniversity.org. Enzymes involved in these pathways, such as those in de novo synthesis and salvage pathways, are critical for maintaining cellular homeostasis and supporting cell growth and division nih.govdavuniversity.orgmedbullets.com.
Inhibitors targeting nucleotide metabolism enzymes are utilized in various therapeutic areas, including cancer chemotherapy and antiviral treatments nih.gov. For instance, 5-fluorouracil (B62378), a related compound, is metabolically converted to 5-fluorodeoxyuridine monophosphate, which irreversibly inhibits thymidylate synthase, an enzyme vital for pyrimidine synthesis nih.gov. Dihydrofolate reductase, another key enzyme in nucleotide synthesis, is reversibly inhibited by folate analogs like methotrexate (B535133) nih.gov.
Given the structural relationship of this compound to other nucleoside analogs, it is plausible that it could interact with enzymes involved in nucleotide metabolism. Such interactions could potentially interfere with the delicate balance of nucleotide pools within host cells.
Kinases and Phosphatases as Potential Off-Targets for this compound
Kinases and phosphatases are enzyme families that play critical roles in cellular signaling by adding or removing phosphate (B84403) groups from proteins, respectively merckmillipore.comwikipedia.org. This phosphorylation and dephosphorylation dynamic regulates the activity of numerous proteins and is involved in virtually all cellular processes, including growth, differentiation, and metabolism merckmillipore.comwikipedia.org.
Protein kinases, which phosphorylate proteins on serine, threonine, or tyrosine residues, are frequently targeted in drug development due to their involvement in various diseases, including cancer wikipedia.orgmerckmillipore.com. Similarly, protein phosphatases, which remove phosphate groups, are also crucial regulators of cellular signaling and are being explored as therapeutic targets merckmillipore.comwikipedia.orgprovidence.edu.
Investigation of Off-Target Enzymatic Interactions of this compound
The investigation of off-target enzymatic interactions is a critical aspect of characterizing any potential therapeutic compound nih.gov. Off-target effects occur when a compound interacts with proteins or enzymes other than its intended primary target(s) nih.gov. These interactions can lead to unintended biological consequences, which may manifest as side effects or influence the compound's efficacy.
Computational models and experimental techniques are employed to predict and identify off-target interactions nih.govnih.govrsc.org. Understanding the off-target profile of this compound is crucial for a complete picture of its pharmacological behavior and for assessing its specificity. While the provided search results discuss off-target interactions in a general context and in relation to other compounds or techniques like CRISPR-Cas9, specific research detailing the off-target enzymatic interactions of this compound was not found. nih.govnih.govrsc.orgarxiv.org
Kinetic Analysis of this compound-Mediated Enzymatic Inhibition
Kinetic analysis is fundamental to understanding the nature and potency of enzyme inhibition libretexts.orgamericanpeptidesociety.orgfiveable.me. By studying how the reaction rate of an enzyme is affected by varying concentrations of the substrate and the inhibitor, researchers can determine key parameters that describe the interaction. libretexts.orgamericanpeptidesociety.org
Determination of Inhibition Constants (Ki) for this compound
The inhibition constant (Ki) is a quantitative measure of the potency of an inhibitor fiveable.mesimpleandpractical.comsigmaaldrich.compharmacologycanada.org. It represents the concentration of the inhibitor required to achieve a certain level of inhibition, often reflecting the binding affinity of the inhibitor for the enzyme fiveable.mesimpleandpractical.comsigmaaldrich.compharmacologycanada.orgebmconsult.com. A lower Ki value indicates a stronger inhibitor with a higher binding affinity fiveable.mesimpleandpractical.compharmacologycanada.org.
Ki values can be determined through various enzyme kinetics experiments and calculations, often involving the analysis of enzyme activity at different inhibitor concentrations providence.edufiveable.mesigmaaldrich.com. The Cheng-Prusoff equation is a commonly used method to calculate Ki from IC50 values, taking into account the substrate concentration and the enzyme's Km sigmaaldrich.com.
While the general principles of determining Ki are well-established, specific Ki values for this compound against various host cellular enzymes were not available in the provided search results. fiveable.mesigmaaldrich.comebmconsult.com
Reversible vs. Irreversible Inhibition Mechanisms of this compound
Enzyme inhibition can be broadly classified as either reversible or irreversible wikipedia.orgdu.ac.inlibretexts.orgmicrobenotes.comyoutube.comslideshare.netlibretexts.org. Reversible inhibition involves non-covalent interactions between the inhibitor and the enzyme, allowing the enzyme activity to be restored upon removal of the inhibitor du.ac.inlibretexts.orgmicrobenotes.comyoutube.comslideshare.netlibretexts.org. Reversible inhibition can be further categorized into competitive, non-competitive, and uncompetitive types, based on how the inhibitor binds to the enzyme and affects the enzyme's kinetic parameters (Km and Vmax) wikipedia.orgamericanpeptidesociety.orgdu.ac.inlibretexts.orgmicrobenotes.comslideshare.netmit.edu.
Irreversible inhibition, on the other hand, typically involves the formation of a stable covalent bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity that cannot be easily reversed wikipedia.orgdu.ac.inlibretexts.orgmicrobenotes.comslideshare.netlibretexts.org. Suicide inhibition is a type of irreversible inhibition where the enzyme converts the inhibitor into a reactive form within its active site, which then forms a covalent bond with the enzyme du.ac.inlibretexts.org.
Determining whether this compound acts as a reversible or irreversible inhibitor, and identifying the specific mechanism of inhibition (e.g., competitive, non-competitive), is crucial for understanding how it interacts with enzymes and predicting the duration and nature of its inhibitory effects. This typically involves detailed kinetic experiments and analysis, such as using Lineweaver-Burk plots to distinguish between different reversible inhibition types americanpeptidesociety.orgmit.edu. However, specific details regarding the reversible or irreversible nature of this compound's inhibition of host cellular enzymes were not found in the provided search results.
Enzymatic Interactions of this compound: Substrate Mimicry and Competitive Inhibition Mechanisms Beyond Primary Targets
Research into the chemical compound 5-Fluoro-2'-deoxycytidine (B1672315) (this compound), also known as FdCyd, has primarily focused on its role as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). This mechanism involves this compound acting as a substrate mimic, being incorporated into DNA in place of deoxycytidine. Once incorporated, it forms a covalent bond with the DNMT enzyme, leading to irreversible or tight-binding inhibition and subsequent degradation of the enzyme. mdpi.comfrontiersin.orgmedchemexpress.comnumberanalytics.comtandfonline.comresearchgate.netnih.gov This interaction at the primary target site (DNMTs) is a well-established area of study.
However, a comprehensive review of the currently available scientific literature, based on the conducted searches, does not yield detailed research findings specifically describing the substrate mimicry and competitive inhibition mechanisms of this compound on enzymatic targets beyond the DNA methyltransferases. While nucleoside analogs, as a class of compounds to which this compound belongs, are known to potentially interact with various enzymes involved in nucleotide metabolism, researchgate.net specific studies detailing this compound's inhibitory effects through substrate mimicry or competitive mechanisms on such alternative targets, along with corresponding data such as inhibition constants (e.g., Ki values) or detailed kinetic analyses for these interactions, were not identified within the scope of the search results.
The principle of competitive inhibition involves a molecule resembling the natural substrate of an enzyme and competing for binding to the enzyme's active site. tandfonline.comresearchgate.netresearchgate.netpatsnap.comsavemyexams.comnih.govsigmaaldrich.com Substrate mimicry is the basis by which such competitive binding occurs. researchgate.netacs.org While this compound's structural similarity to deoxycytidine underlies its substrate mimicry for DNMTs, mdpi.comfrontiersin.orgtandfonline.com specific evidence demonstrating this mimicry and competitive inhibition against other enzymes was not found in the retrieved information.
Research on Derivatives and Prodrugs of 5 Cfdru
Design and Synthesis of Novel 5-CFDRU Derivatives
The design and synthesis of novel this compound derivatives involve chemical modifications to the core structure to potentially alter its biological activity, pharmacokinetic profile, and selectivity. These modifications can include the addition of various functional groups or alterations to the heterocyclic ring system.
Covalent Modifications and Linker Chemistry for this compound Derivatives
Covalent modifications and the use of linker chemistry are key strategies in developing this compound derivatives. Linker chemistry involves connecting the drug payload to another molecule, such as a targeting agent or a moiety that enhances solubility or stability, via a chemical linker precisepeg.com. This approach is widely used in drug development, including in the creation of prodrugs and antibody-drug conjugates (ADCs) precisepeg.comsigutlabs.commdpi.com. Linkers can be designed to be cleavable under specific conditions, such as in the presence of certain enzymes or at a particular pH, allowing for targeted release of the active compound precisepeg.comsigutlabs.combiochempeg.com. Studies on 5-fluorouracil (B62378) derivatives have explored the synthesis of compounds containing alkanoic acids, where N1 and N3 substituted derivatives were prepared through reactions with haloesters nih.gov. The yield of N3-substituted 5-FU alkanoic acid esters was reported to be high (75%-85%) using a "one-pot" method involving Boc protection at the N1-position nih.gov. The hydrolysis of these esters yielded the corresponding N3-substituted 5-FU alkanoic acids nih.gov.
Heterocyclic Ring Alterations in this compound Derivatives
Alterations to the heterocyclic ring system of this compound derivatives can also be pursued to generate novel compounds with potentially improved properties. The core structure of this compound is related to the pyrimidinedione ring found in 5-fluorouracil ontosight.ai. Research on other heterocyclic compounds, such as isoxazole (B147169) derivatives, has demonstrated that modifications to the ring structure and substituents can significantly impact biological activities, including immunosuppressive and antiproliferative properties mdpi.com. For instance, in a series of isoxazole derivatives, the introduction of hydroxyl groups on a phenyl ring substituent increased suppressive potency mdpi.com. The synthesis of such derivatives often involves reactions that build or modify the heterocyclic core, followed by the introduction of various substituents mdpi.com.
Preclinical Evaluation of this compound Derivative Activity and Specificity
Preclinical evaluation of this compound derivatives is a critical step to assess their biological activity, specificity, and potential mechanisms of action before any human trials. This involves both in vitro (cell-based) and in vivo (animal) studies fda.govinsights.bio.
In Vitro Antiviral Efficacy of this compound Derivatives
In vitro studies are commonly used to evaluate the antiviral efficacy of drug candidates. These studies typically involve exposing cell cultures infected with a virus to different concentrations of the derivative and measuring the reduction in viral load or inhibition of viral replication nih.govmdpi.comapfh.pt. For example, studies on other antiviral compounds have shown concentration-dependent viral inhibition in cell culture supernatants nih.govapfh.pt. The half-maximal effective concentration (EC50) is often determined to quantify the potency of the antiviral effect nih.govapfh.pt. Research on 5-substituted tubercidin (B1682034) derivatives, which are also nucleoside analogs, has demonstrated potent antiviral activity against various viruses, including coronaviruses, in vitro without obvious cytotoxicity in several cell lines nih.gov. Specifically, 5-hydroxymethyltubercidin (B1199410) (HMTU) showed potent activity against SARS-CoV-2 nih.gov.
Comparative Mechanistic Studies of this compound Derivatives
Comparative mechanistic studies are conducted to understand how this compound derivatives exert their biological effects and to compare their mechanisms to the parent compound or other related drugs. Given the relationship to 5-fluorouracil, studies would likely investigate the impact of the derivatives on DNA and RNA synthesis and their interaction with enzymes like thymidylate synthase ontosight.aipatsnap.comnih.gov. Mechanistic studies can involve assessing the inhibition of specific enzymes, analyzing the incorporation of the derivative into nucleic acids, and investigating effects on cellular processes like cell division patsnap.comrsc.org. For instance, a thiophenyl-pyrimidine derivative was found to exhibit antibacterial activity likely by inhibiting FtsZ polymerization and GTPase activity rsc.org. Studies on 5-fluorodeoxyuridine (FdUrd), a related compound, highlight its mechanism involving phosphorylation to FdUMP, a potent inhibitor of thymidylate synthase, and its incorporation into RNA patsnap.com.
Prodrug Strategies for Enhanced Delivery of this compound (Academic Perspective)
Prodrug strategies are employed to improve the delivery, bioavailability, solubility, and targeting of therapeutic agents from an academic perspective ijnrd.orgnih.govmdpi.comnih.gov. A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes ijnrd.orgmdpi.comnih.gov. This approach can overcome limitations of the parent drug, such as poor absorption, rapid metabolism, or lack of specificity ijnrd.orgnih.govmdpi.comnih.govnih.gov.
For this compound, prodrug strategies could focus on enhancing its delivery to specific tissues or cells, improving its oral bioavailability, or reducing potential systemic toxicity. Examples of prodrug strategies in the context of nucleoside analogs and related compounds include the development of orally available prodrugs like doxifluridine (B1684386) (5′-deoxy-5-fluorouridine), which is converted to 5-FU by enzymes like thymidine (B127349) phosphorylase that are often overexpressed in tumor tissues mdpi.comfrontiersin.org. Another example is capecitabine, a pre-prodrug of 5-FU that undergoes a multi-step enzymatic conversion to the active drug, with the final step catalyzed by thymidine phosphorylase mdpi.comfrontiersin.org. These strategies aim to achieve higher concentrations of the active drug at the target site, thereby increasing efficacy and potentially reducing systemic exposure and side effects mdpi.comnih.govnih.govfrontiersin.org. Academic research explores various linker chemistries and promoieties that can be attached to this compound to create prodrugs with desired release characteristics and targeting capabilities ijnrd.orgnih.govnih.gov.
Design of Phosphorylation-Activated Prodrugs of this compound
While phosphorylation is a common mechanism for activating nucleoside analogs within cells, particularly by cellular or viral kinases, and is a strategy used in the design of various prodrugs [Search Result 6, 20, 23], specific research detailing the design of phosphorylation-activated prodrugs of this compound was not found in the provided search results. This type of prodrug relies on the addition of phosphate (B84403) groups to convert the inactive prodrug into the biologically active form.
Lipophilic and Ester Prodrug Approaches for this compound
Lipophilic and ester prodrug strategies are employed to improve the membrane permeability and absorption of drugs, particularly those with poor oral bioavailability [Search Result 15, 22, 25, 28, 31, 32]. Ester linkages are commonly used to create prodrugs that can be cleaved by esterase enzymes in the body to release the active drug [Search Result 22, 31]. However, specific research detailing lipophilic and ester prodrug approaches specifically for this compound was not found in the provided search results. While these approaches are explored for other nucleoside analogs and related compounds like 5-fluorouracil [Search Result 7, 15], their application and specific findings related to this compound could not be extracted from the search results.
Structure-Activity Relationship of this compound Derivatives
The Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how variations in chemical structure affect the biological activity of a compound [Search Result 13, 16, 19, 24, 29]. SAR studies aim to identify the specific functional groups and structural features responsible for the observed biological effects, guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties [Search Result 16, 19, 24]. While SAR studies are routinely conducted for drug candidates and their derivatives, specific detailed information regarding the structure-activity relationship of this compound derivatives, including detailed research findings or data tables illustrating the impact of specific structural modifications on its activity, was not found in the provided search results.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Information not found in search results. |
5-Chloro-1-(2'-fluoro-2'-deoxyribofuranosyl)uracil (this compound) is recognized as a nucleoside analog, a class of compounds designed to mimic natural nucleosides and interfere with biological processes such as viral replication nih.gov. Its structure is characterized by a uracil (B121893) base with a chlorine atom at the 5-position and a 2'-deoxyribofuranose sugar featuring a fluorine atom at the 2'-position nih.gov. These specific substitutions are key to its distinction from naturally occurring nucleosides and influence its interaction with biological targets nih.gov.
Research into nucleoside analogs often involves the development of derivatives and prodrugs to enhance their pharmacological profile. Prodrugs are compounds that are initially inactive or less active but are converted into the active drug within the body through metabolic processes bioregistry.iowikipedia.org. This strategy is commonly employed to improve properties like absorption, distribution, metabolism, and excretion, and to achieve more targeted delivery bioregistry.iowikipedia.org.
While the concepts of phosphorylation-activated prodrugs, lipophilic and ester prodrug approaches, and structure-activity relationship studies are well-established in the field of medicinal chemistry and are applied to various drug classes, including nucleoside analogs wikipedia.orgreadthedocs.io, specific research findings detailing these aspects exclusively for this compound were not available in the provided search results.
Advanced Research Methodologies and Techniques Applied to 5 Cfdru
Advanced Spectroscopic Techniques for 5-CFDRU Molecular Interaction Analysis
Advanced spectroscopic methods are crucial for understanding the structural and dynamical properties of molecular systems at the atomic level. researchgate.net Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the chemical bonds and functional groups within a molecule. nih.govspectroscopyonline.com
For nucleoside analogs like this compound, these techniques can elucidate interactions with biological targets. For instance, FTIR spectroscopy has been used to study the interaction between 5-FU and β-Cyclodextrin, revealing shifts in characteristic absorption bands (such as C=O and C-F stretching) that indicate intermolecular interactions and potential complex formation. mdpi.com A similar approach could be applied to this compound to analyze its binding mechanisms with target enzymes or transport proteins.
Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that can amplify the Raman signal of molecules adsorbed on metal surfaces, allowing for detection at very low concentrations. frontiersin.org SERS has been effectively used to measure 5-FU and its metabolites, providing a unique spectral signature for each chemical. nih.govresearchgate.net This methodology is invaluable for studying how this compound interacts with cellular components and for tracking its metabolic fate in biological samples like saliva. nih.gov
| Technique | Principle | Application to Nucleoside Analogs (e.g., 5-FU) | Potential Insights for this compound |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared light by molecular bonds, identifying functional groups. nih.gov | Detecting intermolecular interactions by observing shifts in vibrational frequencies of C=O, N-H, and C-F bonds. mdpi.com | Characterizing binding to target proteins and transport molecules; assessing formulation compatibility. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a chemical fingerprint. spectroscopyonline.com | Identifying vibrational modes of the pyrimidine (B1678525) ring and substituent groups to confirm molecular structure and interactions. nih.gov | Analyzing structural changes upon binding to biological macromolecules. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances Raman signal of molecules near a metal surface, allowing for trace-level detection. frontiersin.org | Detecting and quantifying 5-FU and its metabolites in biological fluids at low concentrations. nih.govresearchgate.net | Tracking metabolic pathways and quantifying the compound in cellular environments. |
High-Throughput Screening (HTS) in this compound Analog Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with desired biological activity. mdpi.comwiley.com This process utilizes automation, miniaturized assays, and large chemical libraries to accelerate the discovery of new drug candidates. For this compound, HTS would be instrumental in discovering novel analogs with improved efficacy, selectivity, or pharmacokinetic properties.
The process begins with the development of a robust assay, often fluorescence-based, that can measure the activity of a specific biological target. nih.govnih.gov This assay is then automated to screen extensive compound libraries. These libraries can be highly diverse, containing hundreds of thousands of small molecules, or more focused, such as a "Nucleoside Analogue Library." selleckchem.combioservuk.comselleckchem.com For example, some commercial libraries contain over 100 to 200 unique nucleoside analogs specifically curated for HTS. selleckchem.combioservuk.com Hits from the primary screen are then subjected to secondary assays for validation and further characterization.
| HTS Component | Description | Relevance to this compound Analog Discovery |
|---|---|---|
| Compound Libraries | Large, diverse collections of chemical compounds. Can be general or focused (e.g., nucleoside analogs, kinase inhibitors). selleckchem.comselleckchem.com | Screening would identify new chemical scaffolds that mimic or enhance the activity of this compound. |
| Automated Liquid Handling | Robotic systems for precise dispensing of reagents and compounds in 96, 384, or 1536-well plates. nuvisan.com | Enables rapid, reproducible testing of thousands of compounds against the target of interest. |
| Assay Technology | Miniaturized biochemical or cell-based assays, often using fluorescence, luminescence, or absorbance readouts. nih.gov | A specific assay (e.g., targeting thymidylate synthase) would be developed to measure the desired biological effect. |
| Data Analysis | Software for processing large datasets to identify "hits" – compounds showing significant activity. | Computational tools would flag promising analogs for follow-up studies and lead optimization. |
Proteomics and Metabolomics in Understanding this compound Effects
Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and metabolites within a biological system, respectively. These approaches are critical for understanding the complex cellular responses to a drug, identifying mechanisms of action, and discovering biomarkers of resistance.
In the context of fluoropyrimidines like 5-FU, proteomics has been used extensively to investigate mechanisms of drug resistance. nih.govaacrjournals.org Using techniques like stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), researchers can compare the proteomes of drug-sensitive and drug-resistant cancer cell lines. nih.govnih.gov Such studies on 5-FU have identified numerous differentially expressed proteins involved in pathways like DNA repair, cell cycle control, and RNA metabolism, providing valuable insights into how cells adapt to and evade the drug's effects. aacrjournals.orgnih.gov
Metabolomics complements this by analyzing the small-molecule metabolites. Studies on 5-FU have shown that it dramatically alters cellular metabolism, particularly pathways related to pyrimidine synthesis and amino acid metabolism. nih.govmdpi.com High-resolution mass spectrometry can track the conversion of 5-FU into its active and inactive metabolites, revealing defects in these pathways as a key mechanism of resistance. mdpi.comnih.gov For this compound, these techniques could map its unique metabolic fate and uncover its full range of cellular effects.
| Omics Approach | Key Findings from 5-FU Research | Potential Application to this compound |
|---|---|---|
| Proteomics (e.g., SILAC, iTRAQ) | Identified upregulation of proteins like CD44 and Annexin A3 (ANXA3) in 5-FU resistant cells. nih.govnih.gov Revealed alterations in ribosomal proteins and those involved in RNA metabolism. aacrjournals.org | Uncover novel protein-level resistance mechanisms specific to this compound; identify predictive biomarkers of response. |
| Metabolomics (Mass Spectrometry) | Demonstrated that resistant cells have impaired 5-FU metabolism, with significantly reduced levels of active metabolites like FdUMP. mdpi.comnih.gov Identified changes in proline and glutamate (B1630785) levels as part of the cellular response. nih.gov | Elucidate the specific metabolic pathways of this compound; identify metabolic signatures associated with sensitivity or resistance. |
Systems Biology Approaches to this compound Action
Systems biology integrates experimental data from genomics, proteomics, and metabolomics with computational modeling to understand the behavior of complex biological systems as a whole. mdpi.com This approach moves beyond studying single components to analyzing the intricate networks of interactions that govern cellular responses to drugs like this compound. nih.gov
For fluoropyrimidines, systems biology models have been developed to simulate their pharmacokinetic/pharmacodynamic (PK/PD) properties. nih.gov These mechanistic models can incorporate key events such as the inhibition of thymidylate synthase (TS), misincorporation into RNA and DNA, and subsequent induction of DNA damage. nih.govresearchgate.net By simulating the dynamics of these interconnected processes, researchers can predict tumor responses to treatment and explore optimal dosing strategies. nih.gov
A systems approach to this compound would involve creating a computational model that integrates data on its metabolism, its effect on protein expression, and its impact on metabolic pathways. This model could then be used to simulate the drug's effect under different conditions, identify key nodes in the cellular network that determine sensitivity or resistance, and predict how its action might be enhanced in combination with other therapies. mdpi.comresearchgate.net
Ethical Considerations in Preclinical Chemical Research Relevant to Nucleoside Analogs
The preclinical development of any new compound, particularly nucleoside analogs which are often cytotoxic, is governed by strict ethical principles to ensure scientific integrity and animal welfare. biobostonconsulting.comnih.gov These considerations are critical before any transition to clinical trials can be contemplated.
A primary ethical requirement is that preclinical research must be scientifically sound and well-justified. srce.hr This involves using validated models, whether in-vitro or computational, to increase the probability of a successful outcome and to make a strong ethical case for why a new compound like this compound is likely to succeed where previous drugs may have failed. srce.hr
Adherence to Good Laboratory Practices (GLP) is mandatory to ensure the quality and integrity of the data generated. srce.hr Furthermore, research involving animals must follow established guidelines like the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering. This includes establishing clear endpoints and intervention time points to terminate studies if severe adverse effects are observed. biobostonconsulting.comsrce.hr Finally, there is a growing ethical imperative to publish all preclinical results, including negative outcomes, to prevent unnecessary duplication of experiments and to provide a complete evidence base for future research decisions. srce.hr The development of nucleoside analogs, which can have significant toxicities due to their incorporation into mitochondrial DNA, requires particularly careful consideration of these principles. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 5-Cfdru, and how can researchers optimize reaction conditions?
- Methodological Answer : Begin with a systematic review of synthetic protocols from peer-reviewed journals, focusing on solvent systems, catalysts, and temperature ranges. Use Design of Experiments (DoE) to test parameter interactions (e.g., pH, stoichiometry) and identify optimal conditions. Validate purity via HPLC or NMR, ensuring reproducibility by adhering to detailed experimental reporting standards .
Q. How should researchers conduct a comprehensive literature review on this compound's chemical properties?
- Methodological Answer : Use structured database searches (e.g., Scopus, PubMed) with keywords like "this compound synthesis," "spectroscopic characterization," and "reactivity." Filter results by document type (articles/reviews) and publication year (2015–2025). Track findings with reference management tools (e.g., Zotero) and prioritize primary sources over reviews to avoid bias .
Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?
- Methodological Answer : Employ a combination of spectroscopic methods:
- NMR for structural elucidation and impurity detection.
- Mass Spectrometry (MS) for molecular weight confirmation.
- X-ray Crystallography (if crystalline) for 3D conformation.
Cross-validate results with independent replicates and report detailed instrument parameters (e.g., solvent, temperature) to ensure reproducibility .
Advanced Research Questions
Q. How to design statistically robust experiments for evaluating this compound's stability under varying environmental conditions?
- Methodological Answer : Apply the PICO framework (Population: this compound; Intervention: temperature/pH variations; Comparison: control samples; Outcome: degradation kinetics). Use factorial designs to test multiple variables simultaneously. Analyze data with ANOVA and Tukey’s post-hoc tests, ensuring sample sizes are justified via power analysis. Report confidence intervals and effect sizes to contextualize significance .
Q. What strategies resolve contradictions in experimental data related to this compound's reactivity with biomolecules?
- Methodological Answer : Conduct triangulation by:
- Repeating experiments under identical conditions.
- Comparing results across analytical techniques (e.g., fluorescence assays vs. HPLC).
- Reviewing raw data for outliers or instrumental artifacts.
Use Bayesian statistics to assess conflicting hypotheses and prioritize mechanistic studies (e.g., molecular docking) to reconcile discrepancies .
Q. How to develop predictive models for this compound's interactions using computational and experimental data?
- Methodological Answer : Integrate QSPR (Quantitative Structure-Property Relationship) models with experimental validation:
- Train models on existing datasets (e.g., binding affinities, solubility).
- Validate predictions via in vitro assays (e.g., enzyme inhibition studies).
- Address overfitting by applying cross-validation and reporting R² and RMSE metrics.
Ensure transparency by sharing code/software parameters in supplementary materials .
Guidelines for Data Integrity and Reproducibility
- Data Collection : Use standardized protocols for instrumentation calibration and sample preparation. Avoid leading questions in data annotation (e.g., "Was the reaction incomplete?" vs. "Describe the reaction outcome") .
- Ethical Reporting : Disclose conflicts of interest, obtain ethical approvals for biological studies, and cite primary sources to avoid plagiarism .
- Reproducibility : Archive raw data and code in repositories (e.g., Zenodo) and follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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